3h-Pyrazol-3-one, 4,4'-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

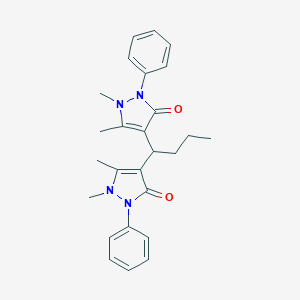

3H-Pyrazol-3-one, 4,4’-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-] is a complex organic compound belonging to the class of pyrazolones This compound is characterized by its unique structure, which includes two pyrazolone moieties connected by a butylidene bridge

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 4,4’-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-] typically involves the condensation of appropriate pyrazolone derivatives with a butylidene linker. One common method includes the reaction of 1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one with butylidene dibromide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.

化学反应分析

Types of Reactions

3H-Pyrazol-3-one, 4,4’-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-] can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives with altered functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazolone rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines.

科学研究应用

Antifibrotic Activity

One of the notable applications of 3H-Pyrazol-3-one derivatives is their antifibrotic activity. A study demonstrated that a specific derivative, 2-phenyl-5-propyl-DHPO (TSE), effectively reduced TGF-β2-induced fibrogenesis in lens epithelial cells. This compound inhibited the expression of SMAD signaling genes associated with fibrosis, showcasing its potential as a therapeutic agent for conditions like posterior capsule opacification (PCO) following cataract surgery .

Table 1: Antifibrotic Effects of TSE on Gene Expression

| Treatment | SMAD3 Expression | SMAD4 Expression | TGF-β2 Expression |

|---|---|---|---|

| Control | High | High | High |

| TSE Treatment | Low | Low | Low |

Immunomodulatory Effects

Research has indicated that certain pyrazol-3-one derivatives can stimulate lymphocyte proliferation, suggesting potential immunomodulatory effects. In a study involving CBA mice, various concentrations of the compound resulted in significant stimulation indexes, indicating enhanced immune responses at higher doses .

Table 2: Lymphocyte Proliferation Stimulation Index

| Concentration (%) | Stimulation Index |

|---|---|

| 2.5 | 3.17 |

| 5 | 9.15 |

| 10 | 15.22 |

| 25 | 12.18 |

Antioxidant Properties

The antioxidant capabilities of pyrazol-3-one derivatives have also been investigated. These compounds exhibit the ability to scavenge free radicals and reduce oxidative stress markers in various biological systems. This property is particularly valuable in developing treatments for oxidative stress-related diseases.

Synthesis of Novel Materials

Pyrazol-3-one derivatives are utilized in synthesizing novel materials with unique properties. For instance, they can serve as ligands in coordination chemistry, leading to the formation of metal complexes with enhanced catalytic activities .

Photophysical Properties

The photophysical properties of pyrazol derivatives enable their application in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to emit light upon excitation makes them suitable candidates for further research in this field .

Case Study 1: Treatment of PCO with TSE

In a controlled laboratory setting, researchers treated SRA01/04 lens epithelial cells with TSE to evaluate its effectiveness against PCO. The results indicated a significant reduction in TGF-β2 levels and associated fibrogenesis markers compared to untreated controls, highlighting its potential as a therapeutic option for patients at risk of PCO post-surgery .

Case Study 2: Immunological Response Enhancement

A study on CBA mice demonstrated that oral administration of pyrazol-3-one derivatives resulted in increased lymphocyte proliferation across various concentrations, suggesting their potential use as immunomodulators in clinical settings .

作用机制

The mechanism of action of 3H-Pyrazol-3-one, 4,4’-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.

相似化合物的比较

Similar Compounds

1,2-Dihydro-1,5-dimethyl-2-phenylpyrazol-3-one: A precursor in the synthesis of the target compound.

4-Amino-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one: Another pyrazolone derivative with similar structural features.

Uniqueness

3H-Pyrazol-3-one, 4,4’-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-] is unique due to its butylidene bridge, which imparts distinct chemical and biological properties

生物活性

3h-Pyrazol-3-one derivatives, particularly those with complex substitutions like 4,4'-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-] , have garnered significant interest in medicinal chemistry due to their diverse biological activities. This compound is part of a larger class of pyrazole derivatives known for their pharmacological potential, including antibacterial, antifungal, antioxidant, and anticancer properties.

Synthesis and Characterization

The synthesis of 3h-pyrazol-3-one derivatives typically involves the condensation of hydrazine with various carbonyl compounds. For instance, the compound in focus can be synthesized through a multi-step reaction involving substituted benzaldehydes and appropriate pyrazole precursors. Characterization is often performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm the structural integrity and purity of the synthesized compounds.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| IR Spectroscopy | Characteristic peaks at 3417 cm−1 (N-H), 1571 cm−1 (C=O) |

| NMR Spectroscopy | δ (ppm): 1.74 (s, 3H -CH3), 6.75 (s, 1H = CH-Ar) |

| Mass Spectrometry | m/z: 220 (M+) |

Antibacterial Activity

Research has shown that various pyrazole derivatives exhibit notable antibacterial properties. For example, studies have reported that synthesized compounds show mild to moderate activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The zone of inhibition varies significantly among different derivatives.

Table 2: Antibacterial Activity

| Compound Code | S. aureus (mm) | E. coli (mm) | B. stearothermophilus (mm) | S. typhi (mm) |

|---|---|---|---|---|

| 4a | 13 | 12 | 14 | 14 |

| 4b | 16 | 11 | 14 | 17 |

| 4c | 18 | 16 | 11 | 16 |

| Standard | Penicillin: 22 | - | - | - |

Antioxidant Activity

Antioxidant assays using DPPH radical scavenging methods have indicated that these compounds can effectively neutralize free radicals. For instance, certain derivatives demonstrated significant antioxidant activity with scavenging percentages ranging from 84% to over 90% .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of these compounds on various cancer cell lines. The results indicate that some derivatives possess IC50 values suggesting moderate cytotoxicity against tumor cells:

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

Case Study: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives including the compound evaluated their antimicrobial efficacy against clinical isolates of bacteria. The findings revealed that specific substitutions on the pyrazole ring significantly enhanced antibacterial activity compared to unsubstituted analogs.

Case Study: Antioxidant Properties

In vitro studies assessing the antioxidant capacity of these compounds showed that certain structural modifications led to increased efficacy in scavenging free radicals, highlighting the importance of molecular structure in determining biological activity.

属性

CAS 编号 |

1461-17-2 |

|---|---|

分子式 |

C26H30N4O2 |

分子量 |

430.5 g/mol |

IUPAC 名称 |

4-[1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butyl]-1,5-dimethyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C26H30N4O2/c1-6-13-22(23-18(2)27(4)29(25(23)31)20-14-9-7-10-15-20)24-19(3)28(5)30(26(24)32)21-16-11-8-12-17-21/h7-12,14-17,22H,6,13H2,1-5H3 |

InChI 键 |

HDWBDLKIQZBFBD-UHFFFAOYSA-N |

SMILES |

CCCC(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |

规范 SMILES |

CCCC(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |

Key on ui other cas no. |

1461-17-2 |

同义词 |

4,4'-Butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。